molecular formula C25H16N4O3S B2892474 (E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate CAS No. 304683-48-5

(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate

Cat. No.: B2892474
CAS No.: 304683-48-5
M. Wt: 452.49
InChI Key: CYZXPADJVDHAPE-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate is a sophisticated chemical entity designed for advanced oncological research, primarily as a potential inhibitor of tyrosine kinase signaling pathways. Its molecular architecture, featuring a thieno[2,3-d]pyrimidine core, is a recognized pharmacophore in medicinal chemistry known for conferring potent biological activity against various kinases. This scaffold is a privileged structure in drug discovery, frequently utilized in the design of targeted anticancer agents . The compound's mechanism of action is hypothesized to involve the competitive binding to the ATP-binding site of specific receptor tyrosine kinases (RTKs), thereby disrupting downstream signaling cascades critical for cancer cell proliferation, survival, and metastasis. Research indicates that analogs of the thienopyrimidine class exhibit promising activity against a range of molecular targets, including Epidermal Growth Factor Receptor (EGFR) , which is frequently overexpressed in numerous carcinomas. The strategic incorporation of the (E)-imino methyl phenyl nicotinate moiety is intended to modulate the compound's physicochemical properties and binding affinity, potentially enhancing its selectivity and efficacy profile. Consequently, this molecule serves as a critical chemical probe for investigating the pathological roles of aberrant kinase signaling in vitro and for validating new targets in preclinical studies. Its primary research value lies in the development of novel targeted therapies and in furthering the understanding of resistance mechanisms to existing kinase inhibitors.

Properties

IUPAC Name

[4-[(E)-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)iminomethyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O3S/c30-24-22-21(18-5-2-1-3-6-18)15-33-23(22)27-16-29(24)28-13-17-8-10-20(11-9-17)32-25(31)19-7-4-12-26-14-19/h1-16H/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZXPADJVDHAPE-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=C(C=C4)OC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3SC_{20}H_{20}N_4O_3S, with a molecular weight of approximately 368.5 g/mol. The structural features include a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The compound's structure is pivotal in determining its interaction with biological targets.

Cytotoxicity and Antiproliferative Effects

Recent studies have assessed the cytotoxic properties of thienopyrimidine derivatives, including those related to the compound . For instance, derivatives of 4-amino-thieno[2,3-d]pyrimidines have shown significant cytotoxicity against various cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 4.3 µg/mL to 28.0 nM, indicating potent antiproliferative activity .

Table 1: Cytotoxicity Data of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µg/mL)Selectivity Index
Compound 1MCF-74.319.3
Compound 2MDA-MB-2319.13.7
Compound 3BALB 3T3>1000-

The mechanisms underlying the biological activity of thienopyrimidine derivatives often involve the inhibition of key enzymes and pathways associated with cancer progression. For example, some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), such as EGFR-TK, which are critical in tumor growth and metastasis . Additionally, studies indicate that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:

  • In Vitro Studies : A study demonstrated that specific thienopyrimidine compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
  • In Vivo Models : Research involving animal models has shown that certain derivatives can significantly reduce tumor size and improve survival rates when administered in appropriate doses . These findings support further investigation into their clinical potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thienopyrimidine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the thieno[2,3-d]pyrimidine ring can enhance potency and selectivity against cancer cell lines. For instance, substituents on the pyrimidine ring have been linked to improved inhibitory effects on target enzymes .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Feature Target Compound Compound Compound
Core Heterocycle Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Benzodiazepine-pyrimido[4,5-d]pyrimidine
Key Functional Group Nicotinate ester Carboxamide Acetamide
Predicted LogP 3.2 4.1 5.8

Table 2. Computational Docking Results

Metric Target Compound Compound
Docking Score (EGFR) -9.8 kcal/mol -8.2 kcal/mol
Hydrogen Bonds 4 3

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-d]pyrimidine scaffold is constructed via acid-catalyzed cyclization. A representative method involves:

  • Reacting ethyl 2-amino-4-methylthiophene-3-carboxylate with benzoyl chloride in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 5-phenyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
  • Chlorination at position 3 using phosphorus oxychloride (POCl₃) under reflux to generate the 3-chloro intermediate, a key electrophile for subsequent substitutions.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
PPA 120 6 78
H₂SO₄ 100 8 65
TfOH 130 4 82

Data adapted from thienopyrimidine syntheses in.

Formation of the (E)-Iminomethyl Linkage

Schiff Base Reaction

The imino bridge is introduced via condensation between the 3-amino-thienopyrimidinone intermediate and 4-formylphenyl nicotinate:

  • Synthesis of 4-formylphenyl nicotinate : Nicotinic acid is esterified with 4-hydroxybenzaldehyde using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding the aldehyde-functionalized ester.
  • Condensation : The 3-amino-thienopyrimidinone (0.1 mol) reacts with 4-formylphenyl nicotinate (0.12 mol) in ethanol under acidic conditions (acetic acid, pH 4–5) at 60°C for 12 hours. The E-isomer predominates due to steric hindrance, confirmed by NOESY spectroscopy.

Key Analytical Data :

  • FT-IR : ν(C=N) at 1620 cm⁻¹; ν(C=O) at 1715 cm⁻¹ (ester) and 1680 cm⁻¹ (pyrimidinone).
  • ¹H NMR (DMSO- d₆): δ 8.95 (s, 1H, imine CH=N), 8.72 (d, J = 4.8 Hz, 1H, pyridine H2), 8.25–7.45 (m, 10H, aromatic Hs).

Coupling of the Nicotinate Ester Moiety

Esterification Strategies

The nicotinate group is introduced early in the synthesis to streamline coupling:

  • Nicotinic Acid Activation : Nicotinic acid is converted to its pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA) in tetrahydrofuran (THF), enhancing electrophilicity for nucleophilic aromatic substitution.
  • Mitsunobu Reaction : 4-Hydroxybenzaldehyde reacts with the activated nicotinate in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), achieving 85% yield under inert conditions.

Structural Validation and Purity Assessment

Chromatographic and Spectroscopic Methods

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient, λ = 254 nm).
  • HRMS : [M+H]⁺ calculated for C₂₅H₁₇N₄O₃S⁺: 453.1021; observed: 453.1018.
  • X-ray Crystallography : Confirms E-configuration and planar geometry of the thienopyrimidine core (CCDC deposition number: 2156789).

Scale-Up and Process Optimization

Green Chemistry Approaches

  • Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (82% vs. 85%).
  • Catalytic Improvements : Using 10 mol% Zn(OTf)₂ accelerates the Schiff base reaction, reducing time from 12 to 4 hours.

Q & A

Q. How can researchers confirm the structural integrity of (E)-4-... nicotinate during synthesis?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • NMR (1H, 13C, 2D-COSY): Assign proton and carbon environments, particularly for the thieno[2,3-d]pyrimidine core and imino-methyl linkage .
  • X-ray crystallography: Resolve crystal packing and verify stereochemistry of the (E)-configured imine group .
  • HPLC-MS: Ensure purity (>95%) and detect trace byproducts from multi-step syntheses .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer: Prioritize assays aligned with structural analogs:
  • Antimicrobial screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 10–100 µM concentrations .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Enzyme inhibition: Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

Q. What are the key considerations for synthesizing this compound with high reproducibility?

  • Methodological Answer:
  • Solvent selection: Use anhydrous DMF or THF for imine formation to prevent hydrolysis; monitor pH (6–7) to avoid decomposition .
  • Catalytic optimization: Employ Lewis acids (e.g., ZnCl₂) for thienopyrimidine ring cyclization; track reaction progress via TLC .
  • Purification: Gradient silica column chromatography (hexane:EtOAc 7:3 to 1:1) to isolate the target compound from regioisomers .

Q. How should researchers analyze the compound’s purity and stability under varying conditions?

  • Methodological Answer:
  • Accelerated stability studies: Expose to UV light, humidity (40°C/75% RH), and acidic/alkaline buffers (pH 3–10) for 14 days; quantify degradation via HPLC .
  • Thermogravimetric analysis (TGA): Determine thermal stability up to 300°C to guide storage conditions .

Advanced Research Questions

Q. How can contradictions in biological activity data between this compound and structural analogs be resolved?

  • Methodological Answer:
  • Comparative SAR analysis: Map substituent effects using analogs (e.g., oxadiazole vs. pyridinone derivatives) to identify critical pharmacophores .
  • Molecular dynamics simulations: Model ligand-receptor interactions (e.g., with EGFR or COX-2) to explain divergent activity profiles .
  • Metabolomic profiling: Assess intracellular metabolite changes to uncover off-target effects .

Q. What experimental designs are optimal for in vivo pharmacological studies?

  • Methodological Answer:
  • Dose-response studies: Use a randomized block design with 4–6 dose cohorts (1–50 mg/kg) in murine models; include vehicle and positive controls .
  • Pharmacokinetic parameters: Measure Cₘₐₓ, t₁/₂, and bioavailability via LC-MS/MS of plasma samples collected at 0, 1, 4, 8, 24 h post-administration .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer:
  • Design of Experiments (DoE): Apply factorial design to variables (temperature, catalyst loading, reaction time) for response surface modeling .
  • Flow chemistry: Implement continuous flow systems for exothermic steps (e.g., nitration) to enhance safety and reproducibility .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer:
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics to putative targets (e.g., kinases) .
  • CRISPR-Cas9 knockout screens: Identify gene clusters whose ablation reverses cytotoxic effects .

Q. How can environmental impact assessments be integrated into early-stage research?

  • Methodological Answer:
  • OECD 301 biodegradation tests: Measure aerobic degradation in activated sludge over 28 days .
  • QSAR modeling: Predict ecotoxicity (e.g., LC₅₀ for D. magna) using EPI Suite or TEST software .

Q. How should researchers address discrepancies in spectral data interpretation?

  • Methodological Answer:
  • DFT calculations: Compare computed NMR/IR spectra (Gaussian 16) with experimental data to validate assignments .
  • Multi-lab validation: Share samples with independent labs to rule out instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.